1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol Dihydrochloride
Beschreibung
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol Dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a methoxyphenoxy group, making it a valuable molecule in various fields of study.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3.2ClH/c1-25-19-6-8-20(9-7-19)26-15-18(24)14-22-10-12-23(13-11-22)17-4-2-16(21)3-5-17;;/h2-9,18,24H,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEDNZGTUYTSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol Dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.
Attachment of Methoxyphenoxy Group: The intermediate product is further reacted with 4-methoxyphenol in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) to attach the methoxyphenoxy group.
Formation of the Final Product: The final step involves the reaction of the intermediate with epichlorohydrin under basic conditions to form the desired product, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a fluorophenyl group and a phenoxypropanol moiety. The synthesis typically involves several steps:
- Piperazine Preparation : Formation of the piperazine core.
- Fluorophenyl Introduction : Incorporation of the fluorophenyl group through electrophilic aromatic substitution.
- Phenoxypropanol Attachment : Addition via nucleophilic substitution reactions.
- Purification : Final purification through crystallization or chromatography techniques.
This multi-step synthetic route allows for the precise control of the compound's chemical properties, making it suitable for various applications in research and industry.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride has several notable applications:
Medicinal Chemistry
- Therapeutic Potential : This compound is investigated for its potential therapeutic effects, particularly in treating neurological disorders due to its interaction with serotonin receptors and dopamine pathways. Studies have shown that similar compounds exhibit antipsychotic and antidepressant activities, suggesting a promising pharmacological profile for this compound .
Biological Studies
- Protein Interactions : Research indicates that the compound can interact with various proteins and enzymes, modulating their activity. This property is crucial for understanding its biological mechanisms and potential therapeutic applications .
Material Science
- Building Block for Synthesis : The compound serves as a building block for synthesizing more complex molecules, which can be applied in developing new materials with unique properties .
Case Study 1: Antidepressant Activity
A study explored the antidepressant-like effects of similar piperazine derivatives in animal models, demonstrating significant improvements in depressive behaviors. These findings suggest that 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride may exhibit comparable effects due to its structural similarities .
Case Study 2: Neuropharmacology
In neuropharmacological studies, compounds with similar structures have been shown to influence serotonin receptor activity, leading to anxiolytic effects. The dihydrochloride form of this compound could enhance solubility and bioavailability, making it a candidate for further exploration in anxiety treatment .
Data Tables
Wirkmechanismus
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors in the central nervous system, modulating their activity.
Pathways Involved: It influences signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(4-Chlorophenyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride
- 1-(4-(4-Bromophenyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride
Uniqueness
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol Dihydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties and biological activities compared to its chloro and bromo analogs.
Biologische Aktivität
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride, a compound featuring a piperazine core and substituted aromatic rings, has garnered attention for its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride
- Molecular Formula : C19H24Cl2F N2O3
- Molecular Weight : 397.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The fluorophenyl and methoxyphenyl substituents enhance its affinity for these receptors, which may lead to effects such as:
- Antidepressant Activity : Compounds with similar structures have shown promise in modulating serotonin levels, potentially alleviating symptoms of depression.
- Anxiolytic Effects : The piperazine moiety is known for its anxiolytic properties, which may contribute to the overall therapeutic profile of this compound.
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperazine compounds can inhibit key enzymes involved in neurotransmission. For instance, research indicates that certain piperazine derivatives exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.
| Compound | AChE Inhibition IC50 (μM) | Remarks |
|---|---|---|
| 1 | 15.2 | Potent inhibitor |
| 2 | 30.5 | Moderate activity |
| 3 | 45.0 | Weak inhibitor |
In Vivo Studies
Animal models have been utilized to evaluate the antidepressant and anxiolytic effects of similar compounds. For example, a study involving mice treated with piperazine derivatives showed reduced anxiety-like behavior in elevated plus maze tests.
Case Study 1: Antidepressant Effects
A study published in Pharmacology Biochemistry and Behavior demonstrated that a related piperazine derivative significantly improved depressive-like behavior in rodent models through modulation of serotonin pathways. The study reported a marked increase in serotonin levels post-treatment.
Case Study 2: Neuroprotective Properties
Research highlighted in Journal of Medicinal Chemistry indicated that piperazine derivatives could protect neuronal cells from oxidative stress. The compound's ability to scavenge free radicals was attributed to its phenolic structure.
Q & A
Q. What are the optimal synthetic routes for 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride, and how can purity be validated?
Synthesis typically involves nucleophilic substitution or coupling reactions between piperazine derivatives and halogenated intermediates. For example, the fluorophenylpiperazine moiety can be prepared via Buchwald–Hartwig amination, followed by etherification with 4-methoxyphenoxypropanol intermediates. Validation requires HPLC (≥95% purity) with UV/Vis detection and mass spectrometry for structural confirmation. Residual solvents should be quantified via GC-MS, adhering to ICH Q3C guidelines. Note that diastereomeric impurities may arise during salt formation (dihydrochloride), necessitating chiral chromatography or X-ray crystallography for stereochemical resolution .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (via SHELX suite) is widely used for refinement, particularly for handling hydrogen-bonding networks and disorder in piperazine rings . Key parameters include R1 < 0.05 and wR2 < 0.15 for high-resolution data. For twinned crystals, SHELXL’s TWIN/BASF commands are critical. Always cross-validate with spectroscopic data (e.g., ¹³C NMR for piperazine ring conformation) .
Q. What receptor targets are associated with this compound, and how can binding assays be designed?
The fluorophenylpiperazine moiety suggests affinity for serotonin (5-HT₁ₐ) or dopamine D₂/D₃ receptors. Competitive radioligand binding assays using [³H]spiperone (for D₂) or [³H]8-OH-DPAT (for 5-HT₁ₐ) are standard. Use HEK293 cells expressing cloned human receptors and measure IC₅₀ values via nonlinear regression. Include positive controls (e.g., aripiprazole for D₂) and account for nonspecific binding with excess cold ligand. Functional activity (agonist/antagonist) requires cAMP or calcium flux assays .
Advanced Research Questions
Q. How do hydrogen-bonding interactions between this compound and tyrosine residues influence its pharmacological profile?
Molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical residues. For example, Tyr³⁵⁶ in P-glycoprotein forms hydrogen bonds with the hydroxyl group of the propan-2-ol moiety, affecting substrate efflux . Free-energy perturbation (FEP) calculations quantify binding energy changes upon Tyr→Phe mutations. Validate with surface plasmon resonance (SPR) to measure KD shifts ≥10-fold. Such interactions may explain off-target effects in multidrug resistance proteins .
Q. How can conformational flexibility in the piperazine ring lead to contradictory activity data across assays?
Piperazine rings adopt chair, boat, or twist-boat conformations, altering ligand-receptor complementarity. Use Cremer-Pople puckering coordinates (q₂, q₃, φ₂) derived from SC-XRD to quantify ring distortion . Compare with NMR NOESY data in solution. For example, a chair conformation may enhance D₂ affinity (Ki = 12 nM), while a boat form reduces potency (Ki = 220 nM). MD simulations (AMBER/CHARMM) under physiological conditions (310 K, 150 mM NaCl) reconcile discrepancies between crystallographic and functional data .
Q. What strategies resolve contradictions in metabolic stability data across species?
Species-specific cytochrome P450 (CYP) metabolism is common. Perform in vitro microsomal assays (human vs. rat liver microsomes) with LC-MS/MS quantification. If human CYP3A4 clears the compound (t₁/₂ = 8 min) but rat CYP2D2 does not (t₁/₂ = 45 min), introduce deuterium at labile sites (e.g., benzylic positions) to block oxidative degradation. Cross-validate with in vivo pharmacokinetics in knockout models (e.g., Cyp3a4⁻/⁻ mice) .
Q. How can computational methods predict off-target interactions with ion channels?
Use homology models of hERG or Nav1.5 channels based on cryo-EM structures (e.g., PDB 7VIL). Patch-clamp electrophysiology confirms predictions: if the compound blocks hERG (IC₅₀ = 1.2 µM), apply machine learning (e.g., Random Forest) to identify structural alerts (e.g., basic nitrogen atoms). Mitigate risk by replacing the piperazine with a less basic azetidine ring, reducing hERG affinity (IC₅₀ = 18 µM) .
Methodological Best Practices
- Data Contradiction Analysis : Always triangulate crystallographic, spectroscopic, and functional data. For example, if SC-XRD shows a planar piperazine ring but NMR indicates puckering, re-examine crystal packing forces .
- Experimental Design : Use factorial designs (e.g., 2⁴ factorial) to optimize reaction conditions (temperature, solvent, catalyst) while minimizing runs. Include negative controls in receptor assays to exclude assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
